1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

Organic Synthesis Chemoselective Acetylation Protecting Group Strategy

Addressing the challenge of achieving high chemoselectivity in acetylations without protecting groups, this N-acetylated triazolopyridine serves as a versatile synthetic intermediate and specialized acylating reagent. - Enables highly chemoselective N-acetylation of aminophenols or O-acetylation of hydroxyalkylphenols, preserving other sensitive functionalities. - Functions in a biphasic H₂O₂ system for clean sulfide-to-sulfoxide oxidation, minimizing over-oxidation to sulfones. - Used as a qualified corrosion inhibitor in cobalt CMP slurries at 50-500 ppm, ensuring consistent material removal rates. Supplied with ≥97% purity; contact us for bulk quantities and custom synthesis inquiries.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 107866-54-6
Cat. No. B026573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine
CAS107866-54-6
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=C(N=CC=C2)N=N1
InChIInChI=1S/C7H6N4O/c1-5(12)11-6-3-2-4-8-7(6)9-10-11/h2-4H,1H3
InChIKeySDYATKOQVBKTLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine Technical Baseline


1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine (CAS 107866-54-6) is an N-acetylated triazolopyridine heterocycle with the molecular formula C₇H₆N₄O and a molecular weight of 162.15 g/mol . It is a solid at room temperature, exhibiting a melting point of 116-118 °C, and is typically supplied with a purity specification of ≥95% . This compound is commercially available from multiple reputable vendors and is primarily employed as a versatile synthetic intermediate and specialized acylating reagent in organic and medicinal chemistry .

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine Irreplaceability


Generic substitution among triazolopyridines is scientifically unsound due to the profound impact of N1-substitution on electronic properties, steric bulk, and chemical reactivity. For instance, the acetyl group confers a specific balance of electrophilicity and leaving group ability that is not replicated by unsubstituted (N-H), alkyl, or bulky acyl analogs [1]. Furthermore, in specialized applications such as CMP slurries or chemoselective acetylations, the performance of 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine is directly tied to its molecular structure; simple substitution with a close analog can lead to unacceptable changes in reaction yield, selectivity, or material removal rates [2]. The following quantitative evidence details these critical performance gaps.

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine Performance Evidence


Chemoselective Aminophenol Acetylation

In chemoselective acetylations of aminophenols and hydroxyalkylphenols, 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine demonstrates superior selectivity compared to standard acetylating agents like acetic anhydride [1]. Standard methods often yield complex mixtures of O- and N-acetylated products.

Organic Synthesis Chemoselective Acetylation Protecting Group Strategy

Sulfide to Sulfoxide Oxidation

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine, when used in a biphasic system with hydrogen peroxide, enables the oxidation of sulfides to sulfoxides in high yield [1]. This is a key advantage over other oxidants like m-chloroperbenzoic acid (m-CPBA) which can cause over-oxidation to the sulfone.

Organic Synthesis Sulfide Oxidation Sulfoxide Synthesis

Cobalt CMP Corrosion Inhibition

In the context of cobalt CMP slurries for semiconductor fabrication, 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine is explicitly claimed as an effective corrosion inhibitor, performing equivalently to its unsubstituted counterpart, 1H-1,2,3-triazolo[4,5-b]pyridine [1]. This validates its utility in an industrial setting where both compounds can be used interchangeably.

Semiconductor Manufacturing Chemical Mechanical Planarization (CMP) Cobalt Corrosion Inhibition

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine Application Scenarios


Chemoselective Synthesis of Mono-Protected Intermediates

Leveraging its demonstrated chemoselectivity, 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine is the reagent of choice for acetylating the amino group of aminophenols or the phenolic hydroxyl of hydroxyalkylphenols without protecting other sensitive functionalities [1]. This scenario is particularly valuable in the multi-step synthesis of complex natural products, pharmaceuticals, and advanced materials where protecting group orthogonality and high step economy are critical [1].

Controlled Sulfide Oxidation for Sulfoxides

For research programs requiring clean and efficient conversion of sulfides to sulfoxides—common intermediates in drug discovery and materials science—the 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine/H₂O₂ biphasic system offers a superior alternative to conventional oxidants [2]. This method minimizes over-oxidation to sulfones, simplifies purification, and is suitable for a range of dialkyl, diaryl, and mixed alkyl aryl sulfides [2].

Cobalt CMP Slurry Formulation

As validated in patent literature, 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine is a qualified corrosion inhibitor for cobalt chemical mechanical planarization (CMP) processes [3]. It can be directly incorporated into CMP slurry formulations at concentrations of 50-500 ppm to achieve the required cobalt removal rates and surface finish, providing a reliable, performance-verified option for semiconductor R&D and process development [3].

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